molecular formula C11H25IN2 B11938667 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide CAS No. 30788-29-5

2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide

Cat. No.: B11938667
CAS No.: 30788-29-5
M. Wt: 312.23 g/mol
InChI Key: XXCZMXUWXKLZBS-UHFFFAOYSA-M
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Description

2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, in particular, has a unique structure that includes a cyclohexane ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-TRIMETHYLCYCLOHEXANAMINIUM with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the quaternary ammonium group back to a tertiary amine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an aqueous or organic solvent.

Major Products

The major products formed from these reactions include various quaternary ammonium salts and their corresponding oxidation or reduction products.

Scientific Research Applications

2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: It is explored for its potential use in disinfectants and antiseptics, particularly in hospital settings.

    Industry: The compound is used in the formulation of cleaning agents and surfactants due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE primarily involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged microbial cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-TRIMETHYLCYCLOHEXANAMINIUM CHLORIDE
  • N,N,N-TRIMETHYLCYCLOHEXANAMINIUM BROMIDE
  • N,N,N-TRIMETHYLCYCLOHEXANAMINIUM FLUORIDE

Uniqueness

2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and antimicrobial efficacy. The presence of the cyclohexane ring also imparts distinct steric and electronic properties, differentiating it from other quaternary ammonium compounds.

Properties

CAS No.

30788-29-5

Molecular Formula

C11H25IN2

Molecular Weight

312.23 g/mol

IUPAC Name

[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide

InChI

InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1

InChI Key

XXCZMXUWXKLZBS-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1CCCCC1[N+](C)(C)C.[I-]

Origin of Product

United States

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